Cas no 1397193-30-4 (Ethyl (4-fluoro-2-methylbenzoyl)acetate)

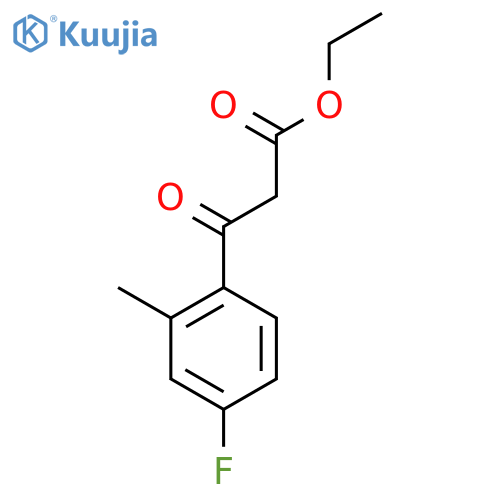

1397193-30-4 structure

商品名:Ethyl (4-fluoro-2-methylbenzoyl)acetate

CAS番号:1397193-30-4

MF:C12H13FO3

メガワット:224.228227376938

MDL:MFCD07783535

CID:4698513

Ethyl (4-fluoro-2-methylbenzoyl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl (4-fluoro-2-methylbenzoyl)acetate

- Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate

-

- MDL: MFCD07783535

- インチ: 1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3

- InChIKey: YRDJNVGINCPBAA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C(CC(=O)OCC)=O)=C(C)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 265

- トポロジー分子極性表面積: 43.4

Ethyl (4-fluoro-2-methylbenzoyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D634585-2g |

ETHYL 4'-FLUORO-2'-METHYLBENZOYLACETATE |

1397193-30-4 | 95% | 2g |

$998 | 2025-02-27 | |

| abcr | AB433563-5 g |

Ethyl (4-fluoro-2-methylbenzoyl)acetate |

1397193-30-4 | 5g |

€1,373.40 | 2023-04-23 | ||

| Ambeed | A315091-1g |

Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate |

1397193-30-4 | 97% | 1g |

$441.0 | 2024-04-24 | |

| A2B Chem LLC | AX95268-5g |

Ethyl 4'-fluoro-2'-methylbenzoylacetate |

1397193-30-4 | 95% | 5g |

$1045.00 | 2024-01-04 | |

| abcr | AB433563-1 g |

Ethyl (4-fluoro-2-methylbenzoyl)acetate |

1397193-30-4 | 1g |

€594.40 | 2023-04-23 | ||

| eNovation Chemicals LLC | D634585-2g |

ETHYL 4'-FLUORO-2'-METHYLBENZOYLACETATE |

1397193-30-4 | 95% | 2g |

$998 | 2024-08-03 | |

| abcr | AB433563-1g |

Ethyl (4-fluoro-2-methylbenzoyl)acetate |

1397193-30-4 | 1g |

€594.40 | 2023-09-04 | ||

| abcr | AB433563-5g |

Ethyl (4-fluoro-2-methylbenzoyl)acetate |

1397193-30-4 | 5g |

€1373.40 | 2023-09-04 |

Ethyl (4-fluoro-2-methylbenzoyl)acetate 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

5. Water

1397193-30-4 (Ethyl (4-fluoro-2-methylbenzoyl)acetate) 関連製品

- 13769-43-2(potassium metavanadate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1397193-30-4)Ethyl (4-fluoro-2-methylbenzoyl)acetate

清らかである:99%

はかる:1g

価格 ($):397.0